8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: It is used in studies related to cell signaling pathways and enzyme inhibition.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.
Industrial Applications:
Mechanism of Action
Target of Action
The primary targets of the compound 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one are various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. They play a crucial role in signal transduction pathways and are important targets for antitumor drugs .
Mode of Action
This compound interacts with its targets, the tyrosine kinases, by selectively inhibiting their activity . This inhibition prevents the transfer of phosphate groups to tyrosine residues in proteins, thereby disrupting the signal transduction pathways that they regulate .
Biochemical Pathways
The compound this compound affects several biochemical pathways through its inhibition of tyrosine kinases . These include pathways regulated by Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, and PLK2 kinase . The downstream effects of this inhibition can lead to antitumor and antiproliferative activity .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosine kinases and the disruption of the signal transduction pathways they regulate . This can lead to antitumor and antiproliferative effects .
Future Directions
The future directions for research on “8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve expanding the diversity at the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to achieve biological activity against ZAP-70 . This could lead to the discovery of new potential biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the following steps:
Formylation of 2-aminopyridone: This step involves the reaction of 2-aminopyridone with formic acid and acetic anhydride to form an intermediate formamide.
Cyclization: The intermediate formamide undergoes cyclization to form 2-hydro-4-oxo-pyridopyrimidine.
Chlorination: The 2-hydro-4-oxo-pyridopyrimidine is then treated with phosphorus oxychloride (POCl3) to form 4-chloro-pyridopyrimidine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors and have similar biological activities.
4-amino-2-hydro-pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds are potential candidates for tyrosine kinase inhibition.
Uniqueness
8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrido[2,3-d]pyrimidin-7-ones.
Properties
IUPAC Name |
8-cyclopropyl-4-(2-hydroxyethylamino)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-6-5-13-11-9-3-4-10(18)16(8-1-2-8)12(9)15-7-14-11/h3-4,7-8,17H,1-2,5-6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBNFGIAPPBVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC3=C(N=CN=C32)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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